molecular formula C9H7ClN2O B2990143 2-chloro-1-{1H-pyrrolo[3,2-c]pyridin-3-yl}ethan-1-one CAS No. 1599634-01-1

2-chloro-1-{1H-pyrrolo[3,2-c]pyridin-3-yl}ethan-1-one

Cat. No.: B2990143
CAS No.: 1599634-01-1
M. Wt: 194.62
InChI Key: NIJRXACFNCQRKO-UHFFFAOYSA-N
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Description

2-chloro-1-{1H-pyrrolo[3,2-c]pyridin-3-yl}ethan-1-one is a chemical compound with the molecular formula C9H7ClN2O. It is a member of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential use in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-{1H-pyrrolo[3,2-c]pyridin-3-yl}ethan-1-one typically involves the reaction of pyrrolo[3,2-c]pyridine with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization or distillation to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-{1H-pyrrolo[3,2-c]pyridin-3-yl}ethan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while oxidation might produce a ketone or carboxylic acid derivative.

Scientific Research Applications

2-chloro-1-{1H-pyrrolo[3,2-c]pyridin-3-yl}ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: It may be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-chloro-1-{1H-pyrrolo[3,2-c]pyridin-3-yl}ethan-1-one involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or signaling pathways, leading to changes in cellular function. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect protein kinases and other regulatory proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-1-{1H-pyrrolo[3,2-c]pyridin-3-yl}ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

2-chloro-1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-3-9(13)7-5-12-8-1-2-11-4-6(7)8/h1-2,4-5,12H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJRXACFNCQRKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NC=C2C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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